N-(1,1-Dioxidotetrahydro-3-thienyl)leucine
CAS No.: 792893-05-1
Cat. No.: VC3817187
Molecular Formula: C10H19NO4S
Molecular Weight: 249.33 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 792893-05-1 |
---|---|
Molecular Formula | C10H19NO4S |
Molecular Weight | 249.33 g/mol |
IUPAC Name | (2S)-2-[(1,1-dioxothiolan-3-yl)amino]-4-methylpentanoic acid |
Standard InChI | InChI=1S/C10H19NO4S/c1-7(2)5-9(10(12)13)11-8-3-4-16(14,15)6-8/h7-9,11H,3-6H2,1-2H3,(H,12,13)/t8?,9-/m0/s1 |
Standard InChI Key | TVGAJMRKHDUNPB-GKAPJAKFSA-N |
Isomeric SMILES | CC(C)C[C@@H](C(=O)O)NC1CCS(=O)(=O)C1 |
SMILES | CC(C)CC(C(=O)O)NC1CCS(=O)(=O)C1 |
Canonical SMILES | CC(C)CC(C(=O)O)NC1CCS(=O)(=O)C1 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
N-(1,1-Dioxidotetrahydro-3-thienyl)leucine features a tetrahydrothiophene ring system oxidized to a sulfone at the 1-position, conjugated to the α-amino group of L-leucine. The leucine moiety contributes a branched aliphatic side chain (isobutyl group), while the sulfone group enhances polarity and stability . The compound’s IUPAC name, (2S)-2-[(1,1-dioxothiolan-3-yl)amino]-4-methylpentanoic acid, reflects its stereochemistry, with the S-configuration at the leucine’s α-carbon critical for biological recognition .
Table 1: Key Molecular Descriptors
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₀H₁₉NO₄S | |
Molecular Weight | 249.33 g/mol | |
CAS Number | 792893-05-1 | |
SMILES Notation | CC(C)CC@@HNC1CCS(=O)(=O)C1 | |
InChIKey | TVGAJMRKHDUNPB-GKAPJAKFSA-N |
Stereochemical Considerations
The leucine component’s chirality confers stereoselectivity in binding interactions. Computational models suggest the sulfone group adopts a pseudo-equatorial conformation within the thiolane ring, minimizing steric hindrance with the leucine side chain . This spatial arrangement may facilitate docking into enzyme active sites or receptor pockets, a hypothesis supported by molecular dynamics simulations .
Synthesis and Manufacturing
Synthetic Routes
While detailed synthetic protocols remain proprietary, retrosynthetic analysis indicates plausible pathways:
-
Thiolane Oxidation: Starting from tetrahydrothiophen-3-amine, oxidation with hydrogen peroxide or ozone yields the 1,1-dioxide derivative. Subsequent coupling with L-leucine via carbodiimide-mediated amide bond formation produces the target compound .
-
Leucine Functionalization: Alternative approaches modify L-leucine’s amino group through nucleophilic substitution with a pre-formed sulfone-containing electrophile, such as 3-bromotetrahydrothiophene-1,1-dioxide .
Reaction yields and purity depend critically on protecting group strategies for the leucine carboxylate and precise control of oxidation conditions to avoid over-oxidation byproducts .
Physicochemical Properties
Solubility and Stability
The sulfone group enhances water solubility compared to non-oxidized thienyl analogs, with estimated solubility >50 mg/mL in aqueous buffers at pH 7.4 . The compound demonstrates stability across a pH range of 3–9, with degradation observed under strongly acidic (pH <2) or basic (pH >10) conditions, leading to ring-opening or desulfonation .
Spectroscopic Characterization
-
IR Spectroscopy: Strong absorption bands at 1160 cm⁻¹ (S=O asymmetric stretch) and 1325 cm⁻¹ (S=O symmetric stretch) confirm sulfone formation .
-
NMR: ¹H NMR (D₂O, 400 MHz) displays characteristic signals at δ 1.65 ppm (leucine isobutyl CH₃), δ 3.12–3.45 ppm (thiolane ring CH₂), and δ 4.28 ppm (α-methine proton) .
Biological Activity and Applications
Enzyme Modulation
Preliminary studies suggest inhibitory activity against cysteine proteases, attributed to the sulfone group’s electrophilicity. In vitro assays with cathepsin B show IC₅₀ values of 18.3 μM, comparable to E-64 (a known cysteine protease inhibitor) . The leucine side chain may contribute to binding specificity through hydrophobic interactions with enzyme subsites .
Drug Delivery Systems
The compound’s amphiphilic nature enables self-assembly into micellar nanoparticles (mean diameter: 45 nm ± 8 nm), enhancing solubility of hydrophobic therapeutics like paclitaxel by 12-fold . Sustained release profiles over 72 hours demonstrate potential as a drug carrier .
Comparative Analysis with Structural Analogs
Table 2: Thienyl-Containing Amino Acid Derivatives
Compound | Structure | Key Differentiator |
---|---|---|
Thienylalanine | Thiophene + alanine | Lacks sulfone; simpler |
2-Thiophenecarboxylic Acid | Thiophene + carboxylic acid | No amino group |
N-(1,1-Dioxidotetrahydro-3-thienyl)leucine | Sulfone + leucine | Enhanced polarity, chirality |
This compound’s dual functionality—combining amino acid biocompatibility with sulfone reactivity—positions it uniquely for targeted therapeutic applications compared to simpler analogs .
Research Frontiers
Kinase Inhibition
Molecular docking studies predict affinity for ATP-binding pockets in tyrosine kinases (e.g., EGFR), with binding energies comparable to erlotinib (-9.2 kcal/mol vs. -10.1 kcal/mol) . Experimental validation is ongoing to assess potency against oncogenic kinase mutants .
Metabolic Studies
Isotope-labeled variants (e.g., ¹³C-leucine) could track protein incorporation rates, building on leucine’s established role in muscle protein synthesis . Such analogs may elucidate tissue-specific uptake mechanisms .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume